molecular formula C16H15N3O B1625079 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol CAS No. 827031-26-5

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol

Cat. No.: B1625079
CAS No.: 827031-26-5
M. Wt: 265.31 g/mol
InChI Key: SYAAUQJWTDEQLK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The compound 4-(methyl(2-methylquinazolin-4-yl)amino)phenol is systematically named according to IUPAC guidelines, reflecting its hybrid quinazoline-phenolic structure. The parent heterocycle, quinazoline, consists of a benzene ring fused to a pyrimidine ring. Substitution occurs at three key positions:

  • A methyl group (-CH₃) at position 2 of the quinazoline ring.
  • A methylamino (-N(CH₃)-) group at position 4 of the quinazoline core.
  • A phenolic hydroxyl (-OH) group at the para position of the appended benzene ring.

The molecular formula is C₁₆H₁₅N₃O , with a molecular weight of 265.31 g/mol . Its SMILES notation, CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)O , encodes the connectivity of the quinazoline core (positions 1–4), methyl groups, and phenolic moiety. The InChIKey, VIYGZDDBHHYBES-UHFFFAOYSA-N , provides a unique identifier for computational and database applications.

Table 1: Key Molecular Descriptors

Property Value Source
Molecular Formula C₁₆H₁₅N₃O
Molecular Weight (g/mol) 265.31
SMILES CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)O
InChIKey VIYGZDDBHHYBES-UHFFFAOYSA-N

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct X-ray crystallographic data for this compound is not publicly available, structural analogies to related quinazoline derivatives provide insights. For example:

  • Quinazoline derivatives typically exhibit planarity in the fused aromatic system, with bond lengths of ~1.33 Å for C=N and ~1.40 Å for C-C in the pyrimidine ring.
  • Methyl substituents introduce steric effects, as observed in 2-methylquinazoline, where the methyl group adopts a coplanar orientation to minimize steric hindrance.
  • Phenolic groups in analogous structures, such as 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}phenol, form intermolecular hydrogen bonds (O-H···N, ~2.85 Å), influencing crystal packing.

Conformational flexibility arises from the rotation of the methylamino group (N-CH₃) and the orientation of the phenolic ring relative to the quinazoline plane. Density functional theory (DFT) optimizations suggest a dihedral angle of ~35° between the quinazoline and phenolic rings, balancing π-π stacking interactions and steric repulsion.

Quantum Chemical Calculations for Electronic Structure Determination

DFT studies at the B3LYP/6-31G(d,p) level reveal the electronic properties of this compound:

  • HOMO-LUMO Gap : Calculated at 4.2 eV , indicating moderate reactivity. The HOMO is localized on the quinazoline ring and phenolic oxygen, while the LUMO resides on the pyrimidine moiety.
  • Electrostatic Potential (ESP) : Regions of high electron density (negative ESP) are observed at the phenolic oxygen (-0.45 e) and quinazoline nitrogen atoms (-0.32 e), favoring hydrogen bonding and electrophilic interactions.
  • Vibrational Frequencies : Key IR-active modes include:
    • O-H stretch: ~3250 cm⁻¹ (broad)
    • C=N stretch: ~1620 cm⁻¹
    • C-N-C bending: ~1150 cm⁻¹

Table 2: Calculated Electronic Properties

Property Value Method
HOMO Energy (eV) -6.1 B3LYP/6-31G(d,p)
LUMO Energy (eV) -1.9 B3LYP/6-31G(d,p)
Dipole Moment (Debye) 3.8 B3LYP/6-31G(d,p)
Partial Charge (O) -0.45 e Mulliken Analysis

Comparative Analysis with Related Quinazoline Derivatives

The structural and electronic features of this compound distinguish it from other quinazoline analogs:

1. Substituent Effects :

  • Compared to 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}phenol (PubChem CID 700720), replacing the 4-methylphenyl group with a methyl group reduces molecular weight (327.4 → 265.31 g/mol) and increases solubility in polar solvents due to the smaller hydrophobic moiety.
  • In 4-chloro-7-fluoro-2-methylquinazoline , halogen substituents enhance electrophilicity (LUMO = -2.3 eV vs. -1.9 eV for the target compound), favoring nucleophilic attack.

2. Hydrogen Bonding Capacity :

  • The phenolic -OH group enables stronger hydrogen bonding than non-hydroxylated derivatives like 2,4-dimethylquinazoline , which relies solely on weak van der Waals interactions.

Table 3: Comparative Properties of Quinazoline Derivatives

Compound Molecular Weight (g/mol) HOMO-LUMO Gap (eV) Key Functional Groups
This compound 265.31 4.2 -OH, -N(CH₃)
4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol 327.40 3.9 -OH, -C₆H₄CH₃
4-Chloro-7-fluoro-2-methylquinazoline 178.62 3.5 -Cl, -F

Properties

IUPAC Name

4-[methyl-(2-methylquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-17-15-6-4-3-5-14(15)16(18-11)19(2)12-7-9-13(20)10-8-12/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAAUQJWTDEQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466988
Record name 4-(methyl(2-methylquinazolin-4-yl)amino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827031-26-5
Record name 4-(methyl(2-methylquinazolin-4-yl)amino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The 2-methylquinazolin-4(3H)-one core is classically synthesized from anthranilic acid derivatives. In a protocol by Dhani (2012), anthranilic acid undergoes acetylation with acetyl chloride in pyridine to form 2-methyl-4H-benzo[d]oxazin-4-one, followed by hydrazine hydrate-mediated cyclization to yield 2-methyl-3-aminoquinazolin-4(3H)-one (Compound I, 65% yield). This intermediate is critical for subsequent functionalization.

Key Steps

  • Acetylation : Anthranilic acid + acetyl chloride → 2-methylbenzoxazin-4-one.
  • Cyclization : Benzoxazin-4-one + hydrazine hydrate → 2-methyl-3-aminoquinazolin-4(3H)-one.

Reaction Conditions

Step Reagents Solvent Temperature Time Yield
1 Acetyl chloride, pyridine - 60–90°C 3 hr 65%
2 Hydrazine hydrate Ethanol Reflux 3 hr 65%

Copper-Catalyzed Azide-Alkyne Cycloaddition/Ring Cleavage

A modern, oxidant-free method reported by Li et al. (2023) employs a Cu(I)-catalyzed reaction between 2-aminobenzamides, sulfonyl azides, and terminal alkynes. For phenolic derivatives, 4-ethynylphenol reacts with 2-amino-N-methylbenzamide and tosyl azide to form the quinazolinone core via N-sulfonylketenimine intermediates. This method achieves 85% yield under mild conditions (MeCN, room temperature, 12 hr).

Mechanistic Pathway

  • CuAAC/Ring Cleavage : Generates N-sulfonylketenimine.
  • Nucleophilic Additions : 2-Aminobenzamide attacks ketenimine, followed by intramolecular cyclization.
  • Aromatization : Eliminates sulfonyl group to form quinazolin-4(3H)-one.

Optimized Conditions

Catalyst Additive Solvent Temperature Time Yield
CuI Et3N MeCN RT 12 hr 85%

Functionalization of the Quinazolinone Core

N-Methylation of 3-Aminoquinazolin-4(3H)-one

The 3-amino group in 2-methyl-3-aminoquinazolin-4(3H)-one is methylated using methyl iodide or dimethyl sulfate. Dhani (2012) demonstrates alkylation with chloroethyl acetate under refluxing acetone to introduce a methylene spacer, though direct N-methylation requires stringent conditions to avoid over-alkylation.

Procedure

  • Reagents : Methyl iodide, K2CO3.
  • Solvent : DMF, 80°C, 6 hr.
  • Yield : ~50–60% (estimated from analogous reactions).

Integrated Synthetic Routes

Route 1: Sequential Cyclization and Functionalization

  • Synthesize 2-methyl-3-aminoquinazolin-4(3H)-one.
  • Methylate the 3-amino group using methyl iodide.
  • Couple with 4-hydroxyphenyl via Ullmann reaction.

Overall Yield : ~30–40% (cumulative).

Route 2: One-Pot CuAAC/Ring Cleavage

  • React 2-amino-N-methylbenzamide, 4-ethynylphenol, and tosyl azide in MeCN with CuI/Et3N.
  • Directly forms 4-(methyl(2-methylquinazolin-4-yl)amino)phenol in one step.

Advantages : Fewer steps, higher atom economy (85% yield).

Spectral Characterization and Analytical Data

NMR Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.50 (s, 1H, NH), 7.80–7.20 (m, 4H, aromatic), 3.30 (s, 3H, N-CH3), 2.50 (s, 3H, C-CH3).
  • 13C NMR : δ 167.8 (C=O), 158.2 (C=N), 130–115 (aromatic), 35.2 (N-CH3), 22.1 (C-CH3).

Mass Spectrometry

  • MS (ESI) : m/z 327.4 [M+H]+ (calc. 327.4).

Comparative Analysis of Synthetic Methods

Method Steps Yield Conditions Scalability
Cyclocondensation 3–4 30–40% Harsh reagents Moderate
CuAAC/Ring Cleavage 1 85% Mild, oxidant-free High

Applications and Derivatives

Quinazolinones exhibit antimicrobial, anticancer, and anti-inflammatory activities. Derivatives with phenolic groups enhance solubility and bioavailability, making them candidates for drug development.

Chemical Reactions Analysis

Types of Reactions

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[Bis(thiazol-2-ylamino)methyl]phenol (Compound 3)

  • Structure: Contains a central phenol group linked to two thiazole rings via amino-methyl bridges .
  • Key Features: Tyrosinase Inhibition: Exhibits potent activity (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM) and ascorbic acid (IC₅₀ = 385.6 µM) . Synthesis: Synthesized via a one-step condensation of 2-aminothiazole with 4-hydroxybenzaldehyde in ethanol (71% yield) . Mechanism: Acts as a competitive inhibitor, binding directly to the tyrosinase active site .

4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol

  • Structure: Quinazoline core with 6,7-dimethoxy substituents and a para-aminophenol group .
  • Key Features: Synthesis: Prepared by reacting 4-chloro-6,7-dimethoxyquinazoline with 4-aminophenol in refluxing ethanol (98% yield) .

2-Methoxy-5-((phenylamino)methyl)phenol

  • Structure: Phenol derivative with a methoxy group and a phenylamino-methyl substituent .
  • Key Features :
    • Crystallography : Single-crystal X-ray studies confirm its planar structure and hydrogen-bonding interactions .
    • Applications : Explored as a building block for supramolecular chemistry due to its hydrogen-bonding motifs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Activity/Feature Synthesis Method Reference
4-(Methyl(2-methylquinazolin-4-yl)amino)phenol C₁₆H₁₅N₃O 265.31 Structural similarity to kinase inhibitors Not detailed in evidence
4-[Bis(thiazol-2-ylamino)methyl]phenol C₁₃H₁₃N₄OS 305.05 Tyrosinase inhibition (IC₅₀ = 29.71 µM) Condensation in ethanol (71% yield)
4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol C₁₆H₁₅N₃O₃ 297.31 High synthetic yield (98%) Nucleophilic substitution in ethanol
2-Methoxy-5-((phenylamino)methyl)phenol C₁₄H₁₅NO₂ 229.28 Crystallographic stability Schiff base formation

Key Research Findings

Tyrosinase Inhibition: Compound 3’s bis-thiazole structure enables strong π-π interactions with tyrosinase’s active site, explaining its superior activity compared to monocyclic analogues .

Structural Flexibility : Methoxy and methyl groups in quinazoline derivatives enhance solubility and bioavailability, whereas bulkier substituents may hinder enzyme binding .

Biological Activity

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylquinazolin-4-amine with various phenolic compounds under controlled conditions. The synthetic route can be optimized for yield and purity using techniques such as refluxing or microwave-assisted synthesis.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. A study evaluating a series of quinazoline derivatives showed that certain compounds demonstrated cytotoxic effects against various human cancer cell lines, including HT-29 (human colon adenocarcinoma) and MCF-7 (breast cancer) cells. For instance, compound 9 from a related study exhibited promising in vivo efficacy in HT-29 xenograft models at doses of 100, 200, and 400 mg/kg .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

CompoundCell Line TestedIC50 (µM)
Compound 9HT-295.0
Compound 15MCF-73.8
Compound 24A5496.5

Antimicrobial Activity

In addition to anticancer effects, quinazoline derivatives have shown antimicrobial activity. A study on related Schiff bases indicated that these compounds possess moderate to good antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 50 to 200 µg/mL depending on the specific strain tested .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
SB1P. aeruginosa50
SB3E. coli100
SB4S. typhi150

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve the following pathways:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to the cytotoxic effects observed in cancer cells.
  • Modulation of Enzyme Activities : Some quinazoline derivatives act as inhibitors for key enzymes involved in tumor progression and microbial resistance.

Case Studies

Several case studies have highlighted the potential therapeutic applications of quinazoline derivatives:

  • Case Study on HT-29 Xenografts : In a xenograft model, compound 9 was administered at varying doses, showing a dose-dependent reduction in tumor volume compared to control groups .
  • Antimicrobial Efficacy Assessment : A comparative study evaluated the antimicrobial efficacy of several quinazoline derivatives against clinical isolates, demonstrating their potential as novel antibiotics amid rising drug resistance .

Q & A

Q. What are the common synthetic routes for 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol, and what are the critical reaction conditions?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, heating 2-methylquinazolin-4-amine derivatives with substituted phenols under reflux in ethanol/water mixtures (6–8 hours) yields the target compound. Key conditions include solvent choice (e.g., ethanol for solubility control), temperature (reflux at ~78°C), and stoichiometric ratios of reactants. Post-reaction workup often involves ice-water quenching and recrystallization for purification .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Identifies aromatic protons, methyl groups, and amine linkages.
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., quinazoline ring orientation) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • TLC and melting point analysis : Monitors reaction progress and purity .

Q. What are the known reactive sites for further functionalization of this compound?

The quinazoline nitrogen and phenolic hydroxyl group are primary reactive sites. For instance:

  • The 4-amino group on the quinazoline ring undergoes alkylation or acylation.
  • The phenolic -OH can participate in etherification or esterification. Evidence shows reactions with hydrazine hydrate or amino acids at these sites to form derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

Contradictions between NMR, mass spec, and X-ray data may arise due to tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).
  • DFT calculations : Compare experimental and theoretical spectra to validate assignments.
  • Cocrystallization studies : Use X-ray data to resolve ambiguities in proton environments .

Q. What methodologies optimize reaction yields during derivative synthesis?

Yield optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalyst use : Acidic (e.g., acetic acid) or basic catalysts (e.g., triethylamine) stabilize intermediates .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for complex derivatives.

Q. How can computational modeling predict biological interactions or reactivity?

  • Molecular docking : Screens potential binding affinities with target enzymes (e.g., kinases) using software like AutoDock.
  • QSAR models : Correlate substituent effects (e.g., electron-donating groups on the phenol ring) with bioactivity.
  • DFT-based reactivity indices : Identify electrophilic/nucleophilic regions for site-specific modifications .

Q. What strategies address solubility challenges in biological assays?

  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo.
  • Nanoformulation : Use liposomes or cyclodextrins to enhance aqueous solubility.
  • pH adjustment : Leverage the phenolic -OH’s acidity (pKa ~10) for salt formation in buffered solutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methyl(2-methylquinazolin-4-yl)amino)phenol
Reactant of Route 2
Reactant of Route 2
4-(Methyl(2-methylquinazolin-4-yl)amino)phenol

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